molecular formula C15H16O2 B098442 2-Naphthaldehyde, 3-hydroxy-8-isopropyl-5-methyl- CAS No. 18478-73-4

2-Naphthaldehyde, 3-hydroxy-8-isopropyl-5-methyl-

Cat. No. B098442
CAS RN: 18478-73-4
M. Wt: 228.29 g/mol
InChI Key: CHHSYJHKOZHOAY-UHFFFAOYSA-N
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Description

2-Naphthaldehyde, 3-hydroxy-8-isopropyl-5-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a versatile building block for the synthesis of various organic compounds. This compound is commonly referred to as 'NHIM' and has been used in the development of several drugs and pharmaceuticals due to its unique chemical properties. In

Scientific Research Applications

Fluorescent Chemosensors for Metal Ion Detection

2-Naphthaldehyde derivatives are utilized in the design and synthesis of fluorescent chemosensors. For instance, a 2-hydroxy-1-naphthaldehyde-based chemosensor was developed for selective detection of aluminium ions. This sensor can detect Al3+ ions in various solvents, and its detection limit reaches 10−9 M, indicating high sensitivity and potential applications in environmental monitoring and analytical chemistry (Sun et al., 2018).

Metal Complexes and Nanoparticle Synthesis

2-Hydroxy-1-naphthaldehyde plays a significant role as a ligand in the synthesis of Schiff base molecules, which are crucial in forming complexes with metal ions. These complexes have diverse applications in catalysis, materials synthesis, and photochemistry. Additionally, they contribute to the synthesis of metal oxide nanoparticles like ZnO and CdO, widely used in various industries, including electronics and pharmaceuticals (Xaba, Moloto & Moloto, 2016).

Intramolecular Hydrogen Bond Studies

Research on Schiff bases derived from 2-hydroxy-1-naphthaldehyde involves studying the tautomeric equilibrium and intramolecular hydrogen bonds, which are crucial in understanding chemical structures and reactivity. These studies have implications in designing more efficient molecules for various chemical applications (Schilf, Kamieński & Dziembowska, 2002).

Supramolecular Chemistry and Molecular Recognition

2-Hydroxy-1-naphthaldehyde is an important building block in supramolecular chemistry for developing sensors. Its functional groups facilitate the creation of sensors for various cations and anions, making it useful in environmental monitoring and analytical chemistry (Das & Goswami, 2017).

Antiprotozoal and Cytotoxic Properties

Certain naphthalene derivatives from Diospyros assimilis, including 2-naphthaldehyes, have shown antiprotozoal activity and cytotoxicity towards certain cell lines. These findings are valuable in medicinal chemistry for developing new therapeutics (Ganapaty et al., 2006).

Analytical Chemistry

2-Hydroxy-1-naphthaldehyde has been employed as a derivatizing agent in chromatographic methods for amino acid detection. This demonstrates its utility in analytical procedures, particularly in pharmaceutical analysis (El-Brashy & Al-Ghannam, 1997).

properties

CAS RN

18478-73-4

Product Name

2-Naphthaldehyde, 3-hydroxy-8-isopropyl-5-methyl-

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-hydroxy-5-methyl-8-propan-2-ylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C15H16O2/c1-9(2)12-5-4-10(3)13-7-15(17)11(8-16)6-14(12)13/h4-9,17H,1-3H3

InChI Key

CHHSYJHKOZHOAY-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O

Other CAS RN

18478-73-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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